molecular formula C16H17N3O2 B2532850 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1936614-29-7

2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2532850
CAS No.: 1936614-29-7
M. Wt: 283.331
InChI Key: RILBSQFWYDNNIG-UHFFFAOYSA-N
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Description

The compound 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is an interesting organic molecule known for its imidazole and isoindole functional groups. This structure provides the compound with significant potential in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the construction of the imidazole ring followed by its attachment to an isoindole framework. Key steps may include:

  • Cyclization reactions: to form the imidazole ring.

  • Alkylation: reactions to introduce the isopropyl group.

  • Coupling reactions: to attach the imidazole to the isoindole structure.

Specific conditions will vary, but common reagents include strong bases (such as sodium hydride), solvents (such as dimethylformamide), and catalysts (like palladium complexes).

Industrial Production Methods

Industrial-scale synthesis would focus on optimizing yield and purity while minimizing costs. This might involve:

  • Flow chemistry techniques: to enhance reaction efficiency.

  • Automated synthesis: to streamline production.

  • Green chemistry principles: to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to introduce additional functional groups or alter its electronic properties.

  • Reduction: : Reduction can be used to modify the imidazole or isoindole rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halides, sulfonates under conditions like reflux or inert atmospheres.

Major Products

  • Substituted derivatives: with various functional groups.

  • Oxidized or reduced forms: for different applications.

Scientific Research Applications

2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has a broad range of applications:

  • Chemistry: : As a building block in organic synthesis, especially in creating complex heterocyclic structures.

  • Biology: : Potential roles in studying enzymatic functions and receptor binding due to its imidazole moiety.

  • Medicine: : Exploration as a therapeutic agent, leveraging its bioactive imidazole ring.

  • Industry: : Applications in materials science, such as the development of polymers and dyes.

Mechanism of Action

Mechanism of Effects

The compound exerts its effects through its interactions with various molecular targets:

  • Enzymes and receptors: : The imidazole ring can interact with active sites or binding pockets, influencing biological activity.

  • Pathways: : It may be involved in modulating signal transduction pathways or inhibiting specific enzymes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethyl}-1H-isoindole-1,3-dione: : Differing in the position of the imidazole substituent.

  • 2-(2-(propan-2-yl)-1H-imidazol-5-yl)ethylbenzo[d]isothiazol-3(2H)-one: : Featuring a related but distinct heterocyclic system.

Uniqueness

2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its specific arrangement of functional groups, which can confer unique reactivity and biological properties, making it valuable for targeted research and applications.

There you have it: an in-depth exploration of this intriguing compound!

Properties

IUPAC Name

2-[2-(2-propan-2-yl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10(2)14-17-9-11(18-14)7-8-19-15(20)12-5-3-4-6-13(12)16(19)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILBSQFWYDNNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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